Praseodymium hydride (PrH3)
Description
Context of Rare Earth Hydrides in Advanced Materials Science
Rare earth hydrides are a fascinating class of materials that have become a focal point in advanced materials science. These compounds, formed from the reaction of rare earth elements with hydrogen, exhibit a range of remarkable properties that make them suitable for various cutting-edge applications. samaterials.com The seventeen rare earth elements, which include the fifteen lanthanides plus scandium and yttrium, readily react with hydrogen to form these hydrides. samaterials.comnih.gov
One of the most promising areas of application for rare earth hydrides is in hydrogen storage. samaterials.com They possess a high capacity for absorbing and releasing hydrogen gas, making them key components in the development of safe and efficient hydrogen storage systems. ontosight.aisamaterials.com This is crucial for the advancement of a hydrogen-based economy, with potential uses in fuel cells and hydrogen-powered vehicles. samaterials.com The thermodynamic stability of rare earth hydrides is a key factor in their ability to reversibly take up and release hydrogen. samaterials.com
Furthermore, rare earth hydrides are instrumental in the field of renewable energy. samaterials.com They are used in energy storage solutions, such as backup systems for renewable energy sources. samaterials.com Their catalytic properties are also valuable in various chemical reactions, including hydrogenation and dehydrogenation. ontosight.aisamaterials.com The incorporation of rare earth elements can enhance the kinetics of these processes. samaterials.com
In recent years, the exploration of rare earth hydrides under extreme conditions has opened up new frontiers in materials science. Scientists are investigating their behavior at high pressures and temperatures, leading to the discovery of novel phases with exotic properties, including the potential for high-temperature superconductivity. ed.ac.ukaps.org
Significance of Praseodymium Hydride (PrH3) in High-Pressure Materials Chemistry
The study of Praseodymium Hydride (PrH3) under high pressure is a significant area of research within materials chemistry, largely driven by the quest for novel materials with extraordinary properties, particularly high-temperature superconductivity. ed.ac.ukaps.org The application of high pressure can induce profound changes in the crystal structure and electronic properties of materials, leading to the formation of new phases with unique characteristics.
Under ambient conditions, praseodymium reacts with hydrogen to form hydrides such as the face-centered cubic dihydride (PrH2) and the hexagonal close-packed trihydride (PrH3). nih.gov However, when subjected to high pressures, PrH3 can absorb more hydrogen, leading to the formation of hydrogen-rich polyhydrides. ed.ac.uk These polyhydrides are of great interest because theoretical predictions suggest they could exhibit high-temperature superconductivity. ed.ac.ukaps.org
Experimental studies have shown that compressing PrH3 in a hydrogen-rich environment leads to a continuous increase in its hydrogen content. ed.ac.uk For instance, in-situ high-pressure, high-temperature x-ray diffraction experiments have revealed the transformation of PrH3 towards PrH4 and the subsequent synthesis of even more hydrogen-rich phases like PrH9 and PrH7 at pressures around 85 GPa. ed.ac.uk These higher hydrides feature complex crystal structures with hydrogen atoms forming cage-like arrangements, known as clathrate structures, around the praseodymium atoms. ed.ac.ukaps.org The presence of these hydrogen cages is believed to be crucial for the emergence of superconductivity. ed.ac.uk
The significance of PrH3 in high-pressure chemistry also lies in its role as a precursor to these superconducting superhydrides. Understanding the structural transformations and the pressure-temperature-composition phase diagram of the praseodymium-hydrogen system is essential for the targeted synthesis of materials with desired superconducting properties. aps.org Research has shown that the Pr-H system is complex, with various competing phases and stoichiometries. aps.org For example, while some studies have synthesized a hexagonal form of PrH9, theoretical predictions had suggested a cubic structure. aps.org This discrepancy highlights the intricate nature of this system and the need for further experimental and theoretical investigations.
Historical Overview of Praseodymium Hydride Investigations and Related Discoveries
The journey of understanding praseodymium and its compounds began with the discovery of the element itself. In 1885, Austrian chemist Carl Auer von Welsbach successfully separated "didymium," a substance previously thought to be an element, into two new elements: praseodymium and neodymium. chemicool.comperiodic-table.combritannica.com The name "praseodymium" originates from the Greek words "prasios," meaning green, and "didymos," meaning twin, a nod to the green-colored salts it forms. chemicool.comperiodic-table.com The pure metallic form of praseodymium was first isolated in 1931. periodic-table.com
The study of metal hydrides, including those of the rare earths, gained momentum in the 20th century. Early research focused on the basic synthesis and characterization of these compounds. It was established that rare-earth metals react readily with hydrogen to form dihydrides (REH2) and trihydrides (REH3). nih.gov At ambient pressure, Praseodymium Hydride (PrH3) was identified as having a hexagonal close-packed crystal structure. nih.gov
A significant leap in the investigation of praseodymium hydrides came with the advent of high-pressure research techniques. The ability to subject materials to extreme pressures opened up a new realm of possibilities for synthesizing novel materials with unique properties. In the context of praseodymium hydrides, high-pressure studies have been driven by the theoretical predictions of high-temperature superconductivity in hydrogen-rich compounds. ed.ac.ukaps.org
Recent decades have witnessed a surge in experimental and theoretical studies on the praseodymium-hydrogen system under high pressure. In 2019, researchers reported the synthesis of praseodymium polyhydrides, such as PrH9 and PrH7, at high pressures and temperatures. ed.ac.uk These discoveries confirmed the potential for creating hydrogen-rich rare earth hydrides and spurred further investigations into their superconducting properties. Subsequent studies have explored the complex phase diagram of the Pr-H system, revealing the existence of multiple crystalline structures and the interplay between magnetism and superconductivity in these materials. nih.govresearchgate.net
Interactive Data Tables
Properties of Praseodymium Hydride (PrH3)
| Property | Value | Reference |
| Compound Formula | H3Pr | americanelements.com |
| Molecular Weight | 143.93147 | americanelements.com |
| Appearance | Solid | americanelements.com |
| Crystal Structure (ambient) | Hexagonal close-packed | ontosight.ainih.gov |
| Crystal Structure (high pressure) | Face-centered cubic (Fm-3m) | nih.goved.ac.uk |
| Conductivity | Semiconductor | ontosight.ai |
Historical Discoveries
| Discovery | Scientist(s) | Year | Reference |
| Discovery of Praseodymium | Carl Auer von Welsbach | 1885 | chemicool.comperiodic-table.combritannica.com |
| First Isolation of Pure Praseodymium Metal | - | 1931 | periodic-table.com |
| Synthesis of Praseodymium Polyhydrides (PrH9, PrH7) | - | 2019 | ed.ac.uk |
Structure
2D Structure
Properties
IUPAC Name |
hydride;praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr.3H/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSDPRQORCIPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13864-03-4 | |
| Record name | Praseodymium hydride (PrH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013864034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium hydride (PrH3) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies for Praseodymium Hydride Prh3
High-Pressure and High-Temperature (HPHT) Synthesis Techniques
High-pressure and high-temperature (HPHT) methods are instrumental in synthesizing novel materials and phases that are not accessible under ambient conditions. znaturforsch.com These techniques overcome kinetic barriers and can lead to the formation of materials with unique stoichiometries and crystal structures. ed.ac.uk In the context of praseodymium hydrides, HPHT synthesis has been pivotal in producing various phases, including PrH3.
Diamond Anvil Cell (DAC) Applications in PrH3 Synthesis
The diamond anvil cell (DAC) is a powerful tool for generating extremely high pressures on small samples. wikipedia.orgcarleton.edu It consists of two opposing diamonds that compress a sample contained within a gasket. wikipedia.org The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ analysis of the sample's properties under pressure. carleton.edu
In the synthesis of praseodymium hydrides, a metallic praseodymium sample is loaded into the DAC. nih.gov The application of pressure in a hydrogen-rich environment facilitates the reaction between praseodymium and hydrogen. ed.ac.uknih.gov Experiments have shown the formation of PrH3 with an Fm-3m crystal structure at pressures below 5 GPa. ed.ac.uk As pressure is increased, the hydrogen content within the PrH3 structure can increase, leading to a continuous phase transition. ed.ac.uk
Laser Heating Protocols for PrH3 Formation and Transformation
Laser heating is often coupled with DACs to provide the necessary thermal energy to initiate and drive chemical reactions at high pressures. carnegiescience.edumdpi.com A focused laser beam passes through the transparent diamond anvils to heat the sample to thousands of degrees. carnegiescience.edu This technique has been successfully used to overcome kinetic barriers and promote the formation of metal hydrides with novel compositions. ed.ac.uk
In the praseodymium-hydrogen system, laser heating of a PrH4 precursor in a hydrogen medium at pressures around 85 GPa has led to the synthesis of higher hydrides like PrH9 and PrH7. ed.ac.uked.ac.uk While these experiments focus on higher hydrides, the initial formation of PrH3 is a critical precursor step. ed.ac.uk After compressing a praseodymium sample with a hydrogen source to approximately 40 GPa, laser heating to around 1400 K can be employed to strengthen the signal from the Fm-3m PrH3 phase. researchgate.net
Hydrogen Source Optimization for PrH3 Synthesis
The choice of hydrogen source is a critical factor in the synthesis of praseodymium hydrides, influencing the efficiency of the reaction and the stoichiometry of the final product.
Utilization of Pure Hydrogen Gas in Synthesis
The direct use of pure hydrogen gas is a common method for synthesizing metal hydrides. High-purity hydrogen gas (e.g., 99.9999%) can be loaded into a DAC containing the praseodymium sample at a controlled pressure. ed.ac.uk This method ensures a high density of available hydrogen, which is advantageous for forming high-stoichiometry hydrides. ed.ac.uk The reaction between praseodymium and molecular hydrogen under pressure leads to the formation of praseodymium hydrides, starting with lower hydrides like PrH3. ed.ac.uknih.gov
Application of Ammonium Borane (B79455) (NH3BH3) as a Hydrogen Precursor
Ammonium borane (NH3BH3) serves as an effective in-situ source of hydrogen for the synthesis of high-pressure polyhydrides. ed.ac.ukresearchgate.net This solid-state material decomposes upon heating, releasing hydrogen, which can then react with the metal sample. researchgate.net This method has proven effective for the synthesis of superhydrides at megabar pressures, overcoming issues related to hydrogen permeation. nih.govresearchgate.net In the synthesis of praseodymium superhydrides, a mixture of praseodymium and ammonium borane is subjected to high pressure and laser heating, leading to the formation of various praseodymium hydride phases. researchgate.net
Thin Film Fabrication and Hydrogenation Approaches
While high-pressure synthesis in DACs is excellent for fundamental research, other methods are required for producing larger quantities or specific forms of materials like thin films. For rare earth hydrides, thin films are often fabricated by depositing the rare earth metal onto a substrate, followed by hydrogenation. The hydrogenation process typically involves exposing the thin film to a hydrogen atmosphere at elevated temperatures and pressures. This allows hydrogen to diffuse into the metal lattice, forming the hydride. While specific detailed protocols for PrH3 thin film fabrication are not extensively covered in the provided context, this general approach is a standard method for producing metal hydride thin films.
Research Findings Summary
The synthesis of praseodymium hydride, particularly PrH3, is a foundational step in the exploration of the rich phase diagram of the praseodymium-hydrogen system under pressure.
| Synthesis Method | Pressure (GPa) | Temperature (K) | Hydrogen Source | Resulting Phase | Crystal Structure |
| High-Pressure Compression | < 5 | Ambient | Pure H2 | PrH3 | Fm-3m |
| HPHT with Laser Heating | ~40 | ~1400 | Pure H2 | PrH3 | Fm-3m |
| HPHT with Laser Heating | > 85 | > 1000 | Pure H2 | PrH9, PrH7 | P63/mmc |
| HPHT with Laser Heating | > 100 | ~1650 | NH3BH3 | PrH9 | F-43m, P63/mmc |
This table summarizes key experimental conditions and outcomes for the synthesis of praseodymium hydrides.
Palladium (Pd) Cap Layer Influence on Hydrogen Absorption in Pr Films
The utilization of a palladium (Pd) cap layer is a well-established method to facilitate the dissociative absorption of hydrogen in underlying metal films. In the context of praseodymium (Pr) films, the thickness of this Pd layer plays a critical role in the subsequent hydrogenation process. Research has demonstrated that a thin cap layer of palladium, typically in the range of 5 to 20 nanometers, is effective in promoting the diffusion of hydrogen into the Pr film, leading to the formation of praseodymium hydride. The palladium layer acts as a catalyst, dissociating molecular hydrogen into atomic hydrogen, which can then be readily absorbed by the praseodymium. doi.org
Interestingly, the thickness of the Pd cap layer directly influences the microstructure of the resulting praseodymium hydride film. It has been observed that when the palladium cap layer thickness is restricted to 9 nanometers or less on a 170-nanometer Pr film during in situ hydrogen loading, it results in the formation of nanocrystalline PrH₃-δ films. doi.org This is a significant finding, as the initially deposited Pr films possess a large crystallite size. The formation of these nanocrystallites is attributed to the nature of the thin Pd layer, which forms clusters due to its higher surface energy compared to rare earth metals like praseodymium. doi.org As the thickness of the Pd layer increases, these clusters begin to interconnect. The higher cohesive energy between Pd-Pd atoms in thicker, interconnected layers can overcome the hydrogen-induced stress in the underlying Pr film, thereby preventing the transformation from large crystallites to nanocrystallites. doi.org
| Pd Cap Layer Thickness (nm) | Resulting PrH₃-δ Film Microstructure |
| ≤ 9 | Nanocrystalline |
| > 9 | Large crystallite size |
In Situ Hydrogen Loading Strategies for PrH₃ Films
In situ hydrogen loading is a crucial technique for the synthesis of PrH₃ films, allowing for real-time observation and control of the hydrogenation process. This method typically involves exposing Pr films, capped with a thin layer of Pd, to a hydrogen atmosphere within the deposition chamber or a connected analysis chamber. This approach has been successfully employed to induce the transition from metallic Pr to semiconducting PrH₃.
The process of in situ hydrogenation of Pr films with a very thin Pd cap layer has been shown to directly lead to the formation of nanocrystalline PrH₃-δ films. doi.org This transformation is a direct consequence of the hydrogen absorption process facilitated by the Pd catalyst. The ability to form these nanocrystalline films in situ is significant for tailoring the optical and electronic properties of the material.
Control of Crystallinity and Microstructure During Synthesis
Factors Affecting Nanocrystallite Formation in PrH₃-δ Films
The formation of nanocrystallites in PrH₃-δ films is primarily influenced by the thickness of the palladium cap layer and the resulting hydrogen-induced stresses. When a Pr film with a large crystallite size is capped with a Pd layer of 9 nm or less, the subsequent in situ hydrogen loading triggers a structural rearrangement, leading to the formation of nanocrystalline PrH₃-δ. doi.org
The size of the resulting nanocrystallites has been found to be nearly identical to the size of the Pd clusters that form in this thickness range. doi.org This suggests a direct relationship between the morphology of the Pd catalyst layer and the final microstructure of the praseodymium hydride film. The formation of these nanocrystallites is a stress-induced phenomenon aimed at achieving a lower energy configuration within the film. doi.org
| Factor | Influence on PrH₃-δ Film |
| Pd Cap Layer Thickness (≤ 9 nm) | Promotes nanocrystallite formation |
| Hydrogen-Induced Stress | Triggers structural rearrangement to form nanocrystallites |
| Initial Pr Film Crystallite Size | Large crystallites are transformed into nanocrystallites |
Impact of Hydrogen-Induced Stresses on Structural Rearrangement
The absorption of hydrogen into the praseodymium lattice induces significant stress within the film. This stress is the driving force behind the structural rearrangement observed during the formation of nanocrystalline PrH₃-δ films. doi.org The introduction of hydrogen atoms into the Pr crystal lattice causes lattice expansion, leading to internal stresses.
In films capped with a thin, non-continuous Pd layer (≤ 9 nm), these stresses can be relieved through a rearrangement of the initially large crystallites into smaller, nanocrystalline domains. doi.org This process allows the film to accommodate the strain induced by hydrogenation more effectively, resulting in a lower energy state. doi.org However, when the Pd cap layer is thicker and more cohesive, it can mechanically constrain the underlying Pr film, preventing this stress-induced rearrangement and preserving the larger crystallite size. doi.org
X-ray diffraction (XRD) analysis of these films reveals a shift in the diffraction peaks, indicating a change in the lattice parameter. For nanocrystalline films, a decrease in the intensity of the preferential (111) peak and a shift to a lower 2θ angle is observed, which corresponds to an increase in the lattice parameter. doi.org This structural change is a direct consequence of the hydrogen-induced stress and the subsequent formation of a nanocrystalline structure.
Structural Characterization and Phase Transitions in Praseodymium Hydride Prh3 Systems
Crystalline Structures of Praseodymium Hydride (PrH3) and Related Pr-H Phases
Under ambient conditions, praseodymium reacts with hydrogen to form phases such as the face-centered cubic dihydride (PrH2) and a hexagonal close-packed trihydride (PrH3) . However, the application of high pressure significantly alters the stable and metastable phases within the Pr-H system, leading to several distinct crystal structures for PrH3 and other stoichiometries.
A prominent high-pressure phase of praseodymium trihydride is the face-centered cubic (FCC) structure belonging to the Fm3̅m space group. This phase is frequently observed in high-pressure synthesis experiments. For instance, after laser heating at 43 GPa, the reaction products of praseodymium and a hydrogen source are often dominated by the Fm3̅m-PrH3 phase nih.govarxiv.org. Experimental studies have shown that this cubic phase is stable over a wide pressure range, from 10 to 53 GPa nih.gov. The experimental equation of state (EoS) for this phase was determined by fitting to a third-order Birch-Murnaghan equation, yielding V₀ = 37.7 (3) ų, K₀ = 113 (2) GPa, and K₀' = 3.0 (5) nih.gov. Theoretical calculations that include spin-orbit coupling confirm that the Fm3̅m-PrH3 structure is the most stable trihydride on the convex hull arxiv.org. Unlike other phases that lose magnetism under pressure, the Fm3̅m-PrH3 phase is characterized by strong magnetism, retaining a nearly constant magnetic moment at high pressures nih.govarxiv.org.
Table 1: Crystallographic Data for Fm3̅m PrH3 Phase
| Property | Value | Pressure (GPa) | Reference |
|---|---|---|---|
| Space Group | Fm3̅m | - | nih.govarxiv.org |
| Lattice Parameter (a) | 4.832 (1) Å | 50 | nih.gov |
| Initial Volume (V₀) | 37.7 (3) ų | 0 | nih.gov |
| Bulk Modulus (K₀) | 113 (2) GPa | 0 | nih.gov |
| Pressure Derivative (K₀') | 3.0 (5) | 0 | nih.gov |
Alongside the cubic phase, a tetragonal phase of praseodymium trihydride with the space group P4/nmm is also synthesized under high pressure. This phase is often found in smaller quantities coexisting with the dominant Fm3̅m phase after laser heating nih.govarxiv.org. At 50 GPa, the P4/nmm-PrH3-δ structure has lattice parameters of a = 2.801 (1) Å and c = 6.280 (2) Å nih.gov. In this structure, each praseodymium atom is coordinated with nine hydrogen atoms, with Pr-H bond distances ranging from 2.09 Å to 2.17 Å at 50 GPa nih.gov. Theoretical calculations indicate this phase is metastable, lying approximately 0.07 eV/atom above the convex hull arxiv.org. In contrast to the cubic phase, the tetragonal PrH3 phase tends to lose its magnetism as pressure increases nih.govarxiv.org.
Table 2: Structural Details of Tetragonal P4/nmm PrH3-δ Phase at 50 GPa
| Property | Value | Reference |
|---|---|---|
| Space Group | P4/nmm | nih.govarxiv.org |
| Lattice Parameter (a) | 2.801 (1) Å | nih.gov |
| Lattice Parameter (c) | 6.280 (2) Å | nih.gov |
| Pr-H Coordination | 9 H atoms | nih.gov |
At ambient pressure, a hexagonal close-packed structure of PrH3 is known to exist nih.govarxiv.org. At significantly higher pressures, other praseodymium hydrides with higher hydrogen content adopt hexagonal crystal structures. A notable example is the P63/mmc-PrH9 phase, which has been synthesized and found to be stable in the pressure range of 90-140 GPa arxiv.org. These higher hydrides feature complex crystal structures where hydrogen atoms form cage-like arrangements around the praseodymium atoms . For instance, the P63/mmc-PrH9 structure contains H29 cages nih.gov. This hexagonal PrH9 phase is of particular interest as it becomes non-magnetic above 110 GPa and exhibits superconductivity arxiv.org.
The praseodymium-hydrogen system is complex, featuring a variety of competing phases and stoichiometries, especially under pressure . Experimental studies involving the compression of PrH3 in a hydrogen-rich environment demonstrate a continuous increase in hydrogen content, serving as a precursor to synthesizing hydrogen-rich superhydrides . In-situ high-pressure experiments have revealed the transformation of PrH3 towards PrH4 and the subsequent formation of phases like PrH7 and PrH9 at pressures around 85 GPa .
Further experiments at pressures above 100 GPa have led to the synthesis of PrH9, which was found to exist in two different polymorphs: the hexagonal P63/mmc phase and a cubic F4̅3m phase nih.govarxiv.org. These higher hydrides are characterized by clathrate-like structures, where hydrogen atoms form cages that encapsulate the praseodymium atoms . The specific stoichiometry and crystal structure that forms is highly dependent on the pressure-temperature conditions.
Table 3: Overview of Various Pr-H System Phases
| Compound | Crystal System | Space Group | Pressure Conditions | Reference |
|---|---|---|---|---|
| PrH3 | Hexagonal | P63/mmc | Ambient | nih.govarxiv.org |
| PrH3 | Cubic | Fm3̅m | High Pressure (e.g., 10-53 GPa) | nih.govarxiv.org |
| PrH3-δ | Tetragonal | P4/nmm | High Pressure (e.g., 50 GPa) | nih.govarxiv.org |
| PrH4 | - | - | High Pressure (~85 GPa) | |
| PrH7 | - | - | High Pressure (~85 GPa) | |
| PrH9 | Cubic | F4̅3m | High Pressure (>100 GPa) | nih.govarxiv.org |
In Situ X-ray Diffraction (XRD) Studies
In situ X-ray diffraction is a crucial experimental technique for studying the crystal structures of materials under non-ambient conditions, such as the high pressures required to form many praseodymium hydride phases.
Glancing Angle X-ray Diffraction (GAXRD), also known as Grazing Incidence X-ray Diffraction (GIXRD), is a surface-sensitive, non-destructive technique specifically designed for the analysis of thin films and surface layers scirp.orgresearchgate.netmalvernpanalytical.com. In this method, the incident X-ray beam is directed at the sample's surface at a very small, fixed angle, typically less than one degree malvernpanalytical.com.
This low angle of incidence limits the penetration depth of the X-rays to the top few nanometers of the material malvernpanalytical.com. This is a significant advantage over conventional X-ray diffraction techniques, where the beam penetrates several micrometers, often causing the weak signal from a thin film to be overwhelmed by the much stronger signal from the underlying substrate scirp.orgmalvernpanalytical.com. By controlling the volume of material being measured, GAXRD provides a cleaner diffraction pattern from the surface layer, making it easier to analyze malvernpanalytical.com.
The primary applications of GAXRD in materials science, including the potential analysis of praseodymium hydride films, are:
Identification of Crystalline Phases: It allows for the precise identification of crystalline phases present on a surface or within a thin film scirp.orgmeasurlabs.com.
Estimation of Film Thickness: The technique can be used to estimate the thickness of crystalline thin layers scirp.orgresearchgate.net.
Depth Profiling: By collecting data at various incident beam angles, researchers can obtain information about the phase composition, crystallographic orientation, and density at different depths within the surface layers scirp.orgmalvernpanalytical.com.
Synchrotron X-ray Diffraction for High-Pressure Investigations
Synchrotron X-ray diffraction (XRD) is a critical tool for investigating the structural properties of praseodymium hydride systems under extreme pressure conditions. uspex-team.org These high-pressure experiments are often conducted using diamond anvil cells, which allow for the simultaneous application of high pressure and temperature, often through laser heating. arxiv.orgnih.gov
In-situ synchrotron radiation X-ray powder diffraction (SR-XRPD) has been employed to monitor the structural changes in materials under applied conditions, such as high hydrogen pressure. unito.it For instance, studies on the Pr-H system have utilized synchrotron XRD to identify various hydride phases at pressures ranging from ambient up to 130 GPa. arxiv.org Before laser heating, at pressures around 10 GPa, diffraction patterns have revealed the presence of Fm-3m-PrH3 alongside other phases like Fm-3m-PrH. arxiv.org After compressing a sample to 40 GPa and laser heating it to 1400 K, a stronger signal from the Fm-3m-PrH3 phase was observed, while the peaks corresponding to Fm-3m-PrH disappeared. uspex-team.orgnih.gov
Further experiments involving laser heating at 43 GPa showed that the reacted products were predominantly Fm-3m-PrH3, with a minor quantity of a tetragonal phase, P4/nmm-PrH3-δ. arxiv.orgnih.gov The superior resolution and sensitivity of synchrotron radiation are essential for identifying weak diffraction peaks, which is crucial for solving the complex crystal structures of high-pressure phases. aps.org Upon decompression of higher praseodymium hydrides from 130 GPa down to 53 GPa, XRD patterns confirmed their decomposition back into lower hydride phases, specifically Fm-3m-PrH3 and P4/nmm-PrH3-δ. uspex-team.orgnih.gov
Analysis of Diffraction Patterns and Crystallite Size Determination
The analysis of diffraction patterns obtained from high-pressure experiments provides detailed information about the crystal structure of PrH3 phases. The refinement of experimental XRD patterns is a common practice to validate structural models. For example, the Le Bail refinement method has been applied to the diffraction patterns of PrH3, yielding reliability parameters such as Rp = 14.2 % and Rwp = 24.5 %. researchgate.net
At pressures below 50 GPa, the observed diffraction peaks for the cubic phase of PrH3 have been successfully matched with the Fm-3m structure type. arxiv.org The experimental pressure-volume data for this Fm-3m-PrH3 phase, collected in the pressure range of 10 to 53 GPa, were fitted to the third-order Birch-Murnaghan equation of state. arxiv.orgnih.gov This analysis yielded a zero-pressure volume (V₀) of 37.7(3) ų, a bulk modulus (K₀) of 113(2) GPa, and its pressure derivative (K₀') of 3.0(5). arxiv.orgnih.gov
The experimental data for various PrH3 phases at different pressures have been compiled to understand their structural parameters. Detailed information regarding the determination of crystallite size from the diffraction patterns is not extensively covered in the reviewed literature.
| Parameter | Value |
|---|---|
| Pressure Range | 10 - 53 GPa |
| V₀ (ų) | 37.7 (3) |
| K₀ (GPa) | 113 (2) |
| K₀' | 3.0 (5) |
Electron Diffraction and Microscopy for Microstructural Analysis
While X-ray diffraction is widely used for phase identification and lattice parameter determination, detailed experimental findings on the use of Selected Area Diffraction Pattern (SADP) for analyzing the crystalline orientation of Praseodymium Hydride (PrH3) are not specified in the available research literature.
Similarly, specific applications and detailed microstructural analyses of Praseodymium Hydride (PrH3) using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) are not detailed in the provided scientific literature.
Pressure-Induced Structural Transformations and Phase Diagrams
The praseodymium-hydrogen system exhibits a complex phase diagram with various pressure-induced structural transformations. Under high pressure, PrH3 serves as a precursor to more hydrogen-rich compounds. At approximately 43 GPa, following laser heating, PrH3 undergoes a transformation where the cubic Fm-3m-PrH3 phase coexists with a tetragonal P4/nmm-PrH3-δ phase. uspex-team.orgresearchgate.net This tetragonal phase has a smaller unit cell volume. nih.gov At 50 GPa, within the P4/nmm-PrH3 structure, each praseodymium atom is coordinated with nine hydrogen atoms. arxiv.org
Upon decompression from pressures as high as 130 GPa, higher hydrides like PrH9 are unstable and decompose. At 53 GPa, the recorded XRD pattern shows the presence of two lower hydride phases: Fm-3m-PrH3 and P4/nmm-PrH3-δ, which is consistent with the observations at lower pressures. uspex-team.orgnih.gov
| Pressure (GPa) | Condition | Observed Phases | Source |
|---|---|---|---|
| ~30 | Cold Compression | Fm-3m-PrH3 | uspex-team.orgresearchgate.net |
| 43 | Laser Heating | Fm-3m-PrH3 (major), P4/nmm-PrH3-δ (minor) | arxiv.orgnih.gov |
| 50 | - | Fm-3m-PrH3, P4/nmm-PrH3-δ | arxiv.org |
| 53 | Decompression | Fm-3m-PrH3, P4/nmm-PrH3-δ | uspex-team.orgnih.gov |
Experimental studies have demonstrated that compressing PrH3 in an environment rich in hydrogen can lead to a continuous increase in its hydrogen content. High-pressure, high-temperature X-ray diffraction experiments have shown the transformation of PrH3 towards PrH4 and the eventual synthesis of even more hydrogen-rich phases, such as PrH9, at pressures around 85 GPa.
Discontinuous Phase Transformations and Stability Fields
Under high-pressure conditions, praseodymium trihydride (PrH3) undergoes discontinuous phase transformations, leading to the formation of distinct crystal structures. At ambient pressure, PrH3 typically exists in a hexagonal close-packed structure arxiv.org. However, high-pressure synthesis and decompression from higher hydride phases reveal a complex landscape of structural stability.
Research has identified at least two high-pressure phases of praseodymium trihydride below 53 GPa: a face-centered cubic phase (space group Fm-3m) and a tetragonal phase (P4/nmm) arxiv.orgnih.govresearchgate.net. These phases are observed, for instance, when a praseodymium superhydride (PrH9) sample is decompressed to 53 GPa arxiv.orgnih.gov. The appearance of these two distinct lower hydride phases demonstrates a significant structural transformation from the superhydride state arxiv.orgnih.gov.
The stability fields of these phases have been investigated through experimental studies and theoretical calculations. Both the Fm-3m-PrH3 and the tetragonal P4/nmm-PrH3-δ phases were found to exist at pressures below 52 GPa arxiv.orgresearchgate.net. Theoretical analysis using convex hulls indicates that when spin-orbit coupling is considered, the Fm-3m-PrH3 structure becomes the most stable trihydride phase arxiv.org. The P4/nmm-PrH3 phase is considered metastable, lying approximately 0.07 eV/atom above the convex hull arxiv.org.
The tetragonal phase is slightly hydrogen-deficient, denoted as P4/nmm-PrH3-δ, where 0.05 ≤ δ ≤ 0.15 nih.gov. At a pressure of 50 GPa, the lattice parameters for these two phases have been experimentally determined.
| Phase | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |
|---|---|---|---|
| Cubic PrH3 | Fm-3m | 4.832 (1) | N/A |
| Tetragonal PrH3-δ | P4/nmm | 2.801 (1) | 6.280 (2) |
Pressure-Volume (P-V) Relationships and Equation of State (EoS)
The relationship between pressure and volume for praseodymium trihydride is crucial for understanding its compressibility and phase stability. The experimental pressure-volume (P-V) data for the cubic Fm-3m-PrH3 phase have been determined in the pressure range of 10 to 53 GPa arxiv.orgnih.gov. The experimental volumes observed for this cubic phase are in good agreement with theoretical predictions for the Fm-3m-PrH3 structure within this pressure range nih.gov.
To mathematically describe this P-V relationship, the data were fitted using a third-order Birch-Murnaghan equation of state (EoS) arxiv.orgnih.gov. This equation is a well-established model used in solid-state physics to describe the change in volume of a solid as a function of pressure. The fitting of the experimental data yields key parameters that characterize the material's bulk properties under compression.
The parameters derived from the third-order Birch-Murnaghan EoS for Fm-3m-PrH3 are the zero-pressure volume (V₀), the bulk modulus (K₀), and its first pressure derivative (K₀′). The bulk modulus is a measure of a substance's resistance to uniform compression.
| Parameter | Symbol | Value |
|---|---|---|
| Zero-Pressure Volume | V₀ | 37.7 (3) ų |
| Bulk Modulus | K₀ | 113 (2) GPa |
| Bulk Modulus Pressure Derivative | K₀′ | 3.0 (5) |
These EoS parameters provide a comprehensive description of the compressibility of the cubic PrH3 phase, quantifying its response to applied pressure within its stability field arxiv.orgnih.gov.
Computational and Theoretical Investigations of Praseodymium Hydride Prh3
Density Functional Theory (DFT) Calculations for Pr-H Systems
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been extensively applied to the Pr-H system to predict the behavior of these materials at high pressures.
Electronic structure calculations are fundamental to understanding the physical properties of materials. wikipedia.org In the context of praseodymium hydrides, the density of states (DOS), which describes the number of available electronic states at each energy level, is particularly insightful. wikipedia.org
DFT calculations have been instrumental in predicting the stable crystal structures of praseodymium hydrides under various pressure conditions. At ambient pressure, PrH3 is known to form with a hexagonal close-packed structure. nih.govuspex-team.org However, high-pressure synthesis and theoretical predictions reveal a more complex structural landscape.
Computational searches have identified several key phases for PrH3 at high pressure. The stability of these phases is highly sensitive to the theoretical treatment, particularly the inclusion of spin-orbit coupling (SOC) and magnetism in the calculations. arxiv.orgnih.gov
Fm-3m-PrH3 : This cubic phase is predicted to be the most thermodynamically stable trihydride when SOC and magnetic effects are included in the calculations. arxiv.org Experimental synthesis has confirmed the formation of Fm-3m-PrH3 at pressures below 52 GPa. arxiv.orgresearchgate.net
P4/nmm-PrH3 : A tetragonal phase, P4/nmm-PrH3, has also been observed experimentally alongside the Fm-3m phase. uspex-team.orgresearchgate.net Theoretical calculations place this phase as metastable, lying approximately 70 meV per atom above the convex hull, indicating it is less stable than the Fm-3m structure. nih.govuspex-team.org
Other Predicted Phases : Depending on the computational approach, other structures have been suggested. Without considering SOC and magnetism, DFT calculations using the VASP code predict a Pm-3m symmetry, while the CASTEP code suggests a C2/m structure. nih.gov This underscores the critical importance of accounting for relativistic and magnetic effects in accurately predicting the ground state of Pr-H compounds.
| Phase | Symmetry | Space Group | Predicted Stability | Notes |
|---|---|---|---|---|
| PrH3 | Hexagonal | P6₃/mmc | Stable at ambient pressure | Experimentally observed. nih.govuspex-team.org |
| PrH3 | Cubic | Fm-3m | Most stable at high pressure (with SOC) | Theoretically predicted and experimentally synthesized below 52 GPa. arxiv.orgnih.gov |
| PrH3 | Tetragonal | P4/nmm | Metastable | Found ~70 meV/atom above the convex hull; observed experimentally. nih.govuspex-team.org |
| PrH3 | Cubic | Pm-3m | Stable (without SOC/magnetism) | Predicted by VASP calculations under simplified conditions. nih.gov |
| PrH3 | Monoclinic | C2/m | Stable (without SOC/magnetism) | Predicted by CASTEP calculations under simplified conditions. nih.gov |
In computational materials science, the convex hull is a critical tool for evaluating the thermodynamic stability of different phases. umn.edu A compound is considered thermodynamically stable if its formation enthalpy lies on the convex hull, which represents the lowest energy state for any given composition. umn.edu Phases with formation enthalpies above the hull are considered metastable or unstable with respect to decomposition into neighboring stable phases. umn.edu
For the Pr-H system, convex hull diagrams have been calculated at various pressures, such as 50, 100, and 150 GPa, to map out the stable stoichiometries. nih.govuspex-team.org These calculations demonstrate the dramatic effect of including spin-orbit coupling. When SOC is accounted for, Fm-3m-PrH3 emerges as the most stable trihydride, lying directly on the convex hull. arxiv.org In contrast, the experimentally observed P4/nmm-PrH3 phase is found to be about 0.07 eV/atom above the convex hull, confirming its metastable nature. arxiv.org These convex hull analyses provide a clear theoretical framework for understanding which phases are likely to form under equilibrium conditions at high pressure.
Ab Initio Evolutionary Crystal Structure Prediction (CSP)
Ab initio evolutionary algorithms, such as USPEX (Universal Structure Predictor: Evolutionary Xtallography) and AIRSS (Ab Initio Random Structure Searching), have revolutionized the prediction of new materials by allowing for the exploration of the energy landscape of a chemical system without prior experimental knowledge. nih.govresearchgate.netuspex-team.org
By performing variable-composition searches, CSP methods have been applied to the Pr-H system to predict stable compounds across a range of pressures. arxiv.orgnih.gov These evolutionary searches have successfully identified not only known hydrides but also novel stoichiometries, particularly hydrogen-rich superhydrides.
The application of USPEX and AIRSS to the Pr-H system has led to the prediction of several structures, including PrH, Fm-3m-PrH3, and the metastable P4/nmm-PrH3. nih.govuspex-team.org Furthermore, these techniques were crucial in predicting the existence of superhydrides like F-43m-PrH9, which was later synthesized experimentally. arxiv.orgnih.gov The searches also identified another unexpected superhydride phase, P63/mmc-PrH9, which was found to be very close in energy to the F-43m structure, lying only about 19 meV per atom above the convex hull at 100 GPa. nih.govuspex-team.org This demonstrates the power of evolutionary algorithms in uncovering not just the most stable ground states but also low-energy metastable structures that can be synthesized experimentally. nih.gov
For hydrogen-rich materials, the quantum mechanical zero-point energy (ZPE) of the light hydrogen atoms can significantly influence the relative stability of different phases. researchgate.net ZPE corrections account for the energy of lattice vibrations at absolute zero and are an important consideration in accurate stability predictions. researchgate.net
In the Pr-H system, the effect of ZPE on the thermodynamic stability has been evaluated by recalculating convex hulls with these corrections included. nih.govresearchgate.netscienceopen.com The inclusion of ZPE can alter the relative enthalpies of different hydride phases, potentially changing the predicted stability fields. For example, calculations for novel hydrogen hydrate (B1144303) structures show that ZPE can shift the pressure at which a phase becomes stable. researchgate.net While the specific quantitative impact on PrH3 stability is part of ongoing detailed studies, the general principle holds that for accurate phase diagram predictions in metal-hydrogen systems, ZPE corrections are a necessary component of the theoretical framework. researchgate.net
Advanced Computational Parameters and Their Effects
The theoretical investigation of praseodymium hydrides, including PrH3, is significantly influenced by the inclusion of advanced computational parameters, among which spin-orbit coupling (SOC) is of critical importance. The presence of the heavy praseodymium atom, with its f-electrons, necessitates the consideration of relativistic effects, where the interaction between the electron's spin and its orbital motion can lead to substantial changes in the electronic structure and, consequently, the predicted material properties.
Computational studies have demonstrated that the inclusion of SOC can dramatically alter the predicted stability of different crystalline phases of praseodymium trihydride. arxiv.org For instance, theoretical calculations predict that the Fm-3m cubic phase of PrH3 becomes the most stable trihydride structure when SOC is taken into account. arxiv.org In contrast, calculations that neglect SOC may erroneously predict other structures to be more stable. This highlights the indispensable role of SOC in accurately determining the ground-state configuration of PrH3. The stability and potential for superconductivity in praseodymium hydrides are theoretically sensitive to the inclusion of both magnetism and spin-orbit coupling. arxiv.org
The effect of SOC is not uniform across all praseodymium hydride phases. While it is crucial for determining the stability of PrH3, its impact on the relative stabilities and electronic properties of other praseodymium polyhydrides can be less pronounced, sometimes described as having minor effects. ed.ac.uk Nevertheless, for a reliable theoretical description of the Pr-H system, particularly for phases containing heavy elements like praseodymium, the inclusion of SOC in the computational methodology is a standard and necessary practice to ensure the accuracy of the predicted phase diagrams and electronic properties.
In the framework of Density Functional Theory (DFT), the choice of the exchange-correlation (XC) functional is a cornerstone for the accurate prediction of material properties. For praseodymium hydride (PrH3), as with many solid-state systems, the Generalized Gradient Approximation (GGA) is a widely employed level of theory. Within GGA, the Perdew-Burke-Erzerhof (PBE) functional is a common choice due to its robust performance across a variety of materials and its foundation in satisfying fundamental physical constraints without empirical parameters. nih.govaps.org
The PBE functional improves upon the Local Density Approximation (LDA) by considering the gradient of the electron density, which is particularly important in regions where the electron density changes rapidly, such as in the vicinity of atomic nuclei and within chemical bonds. This generally leads to a better description of bond lengths and energetics compared to LDA. nih.gov
Computational studies on the Pr-H system have utilized the PBE functional as implemented in various ab initio simulation packages like Vienna Ab-initio Simulation Package (VASP) and Cambridge Serial Total Energy Package (CASTEP). nih.gov It has been noted that different implementations or computational setups, even with the same PBE functional, can sometimes yield slightly different results. For example, without the inclusion of magnetism and SOC effects, calculations with VASP predicted a Pm-3m symmetry for PrH3, while CASTEP suggested a C2/m symmetry. nih.gov Such discrepancies underscore the sensitivity of the results to the specifics of the computational approach.
While PBE is a workhorse functional, its accuracy can be limited in certain systems, particularly those with strong electronic correlations, which can be relevant for the f-electrons in praseodymium. However, for many structural and electronic property predictions in praseodymium hydrides, the PBE functional provides a reliable and computationally efficient starting point.
Simulation of High-Pressure Behavior and Phase Transitions
Theoretical calculations play a pivotal role in mapping the phase diagram of the praseodymium-hydrogen (Pr-H) system under high pressure, providing insights into the stable stoichiometries and crystal structures that can exist. These phase diagrams are typically constructed by calculating the formation enthalpy of various PrHn compounds relative to the elemental constituents (Pr and H2) at different pressures. The stable phases at a given pressure are identified by constructing a convex hull of the formation enthalpies.
Computational studies have explored the Pr-H phase diagram at pressures ranging from 50 to 150 GPa. nih.gov These investigations reveal a rich variety of stable praseodymium hydride phases. For praseodymium trihydride (PrH3), the Fm-3m phase is found to be a stable compound on the convex hull, particularly when spin-orbit coupling is included in the calculations. arxiv.orged.ac.uk Other phases, such as a tetragonal P4/nmm phase of PrH3, have also been identified in theoretical searches but are generally found to be metastable, lying slightly above the convex hull in terms of energy. arxiv.orgnih.gov
The theoretical phase diagrams indicate that with increasing hydrogen content and pressure, higher hydrides of praseodymium become stable. The stability of PrH3 is a key feature of the Pr-H phase diagram at lower pressures within the high-pressure regime studied.
Table 1: Theoretically Predicted Stable and Metastable Phases in the Pr-H System at High Pressures
| Pressure (GPa) | Stable Phases on Convex Hull | Notable Metastable Phases |
|---|---|---|
| 50 | Fm-3m-PrH, Fm-3m-PrH3 | P4/nmm-PrH3 |
| 100 | Fm-3m-PrH, Fm-3m-PrH3, Higher Hydrides | |
| 150 | Fm-3m-PrH, Fm-3m-PrH3, Higher Hydrides |
Note: The stability of higher hydrides (e.g., PrH9) becomes prominent at pressures of 100 GPa and above.
The application of high pressure induces significant changes in the crystal structure of PrH3, leading to a reduction in the interatomic distances between the constituent atoms. Theoretical simulations provide a means to track these changes and understand the compressibility of the material at an atomic level.
For the metastable tetragonal P4/nmm phase of PrH3-δ, experimental data at 50 GPa, which is consistent with theoretical results, shows lattice parameters of a = 2.801 (1) Å and c = 6.280 (2) Å. nih.gov Within this structure, the praseodymium and hydrogen atoms form distinct layers.
Table 2: Experimentally Determined Lattice Parameters for P4/nmm-PrH3-δ at 50 GPa
| Pressure (GPa) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |
|---|---|---|
| 50 | 2.801(1) | 6.280(2) |
Mentioned Compounds
Electronic and Magnetic Properties Research in Praseodymium Hydride Prh3
Electronic Structure and Band Theory of PrH3
The electronic properties of Praseodymium Hydride (PrH3) are a subject of significant scientific interest, largely due to the complex interplay of its constituent elements and its behavior under extreme conditions. Research into its electronic structure provides fundamental insights into its physical and chemical characteristics.
The electron Density of States (DOS) is a critical parameter that describes the number of available electronic states at different energy levels within a material. In praseodymium-based hydrides, theoretical calculations have shown that the DOS at the Fermi level is predominantly contributed by the f-electrons of the praseodymium atom scienceopen.comaps.org. This high density of f-electron states at the Fermi level is a key factor in determining the electronic behavior of these materials. While specific DOS calculations for PrH3 are not extensively detailed in available literature, the trends observed in related praseodymium superhydrides, such as PrH9, provide a strong indication of the electronic landscape in PrH3. The general methodology for analyzing DOS involves identifying the contributions of different atomic orbitals to the total DOS, which helps in understanding bonding characteristics and electronic transitions researchgate.netresearchgate.net.
The electronic configuration of Praseodymium is [Xe] 4f³6s². In its compounds, the 4f electrons play a crucial role, though they are generally considered to be localized or "core-like" in lanthanides. However, praseodymium is an exception where a fourth valence electron can sometimes be involved in chemical bonding. The electronic properties of PrH3 are therefore significantly influenced by the behavior of these 4f electrons, along with the 5d electrons.
The potential for hybridization between the 4f and 5d orbitals exists, a phenomenon observed in other lanthanide compounds which can significantly affect the bonding and electronic structure nih.gov. This interplay between the localized f-electrons and the more delocalized d-electrons is fundamental to understanding the material's properties. The f-electrons are primarily responsible for the magnetic properties, while the d-electrons are more involved in chemical bonding and electrical conductivity.
While specific studies detailing a half-metallic to metallic transition in PrH3 are scarce, the phenomenon of pressure-induced insulator-metal transitions is well-documented in a variety of materials, including other metal hydrides and transition metal compounds arxiv.orgaps.orgresearchgate.netosti.govgithub.io. Such transitions are often associated with changes in the crystal structure and a delocalization of electrons under high pressure, leading to the closure of the band gap. It is plausible that PrH3 could undergo a similar transition, where the application of high pressure alters the electronic band structure sufficiently to induce a metallic state.
Investigations of Magnetic Behavior in Pr-H Systems
The magnetic properties of praseodymium-hydrogen systems are complex and highly dependent on the stoichiometry and crystal structure. The presence of the praseodymium ion, with its unpaired 4f electrons, is the primary source of magnetism in these compounds.
Research has shown that praseodymium-hydrogen compounds are inherently magnetic. Specifically, the cubic (Fm-3m) phase of PrH3 exhibits strong magnetism, and its magnetic moment remains remarkably stable even under the application of high pressure scienceopen.com. This suggests the presence of robust ferromagnetic ordering in this crystal structure.
In contrast, a tetragonal phase of PrH3 has been observed to lose its magnetism under high pressure scienceopen.com. This phenomenon, known as pressure-induced quenching of magnetism, is often linked to a structural phase transition where the atomic arrangement is altered in such a way that the magnetic ordering is disrupted. The general principle that pressure can significantly influence and even suppress magnetic order is a well-established concept in condensed matter physics aps.orgresearchgate.netosti.gov.
| Praseodymium Hydride Phase | Magnetic Behavior | Effect of High Pressure |
|---|---|---|
| Cubic (Fm-3m) PrH3 | Strongly magnetic (likely ferromagnetic) | Magnetic moment remains nearly constant |
| Tetragonal PrH3 | Magnetic | Loses magnetism |
In the broader context of praseodymium-containing materials, the magnetic properties are known to be sensitive to the concentration of praseodymium researchgate.net. Furthermore, the introduction of praseodymium as a dopant can be used to tune the magnetic and magnetocaloric properties of other materials, highlighting the significant role of its magnetic moment researchgate.netresearchgate.net. The interplay between magnetism and other physical phenomena, such as superconductivity in praseodymium superhydrides, is a key area of ongoing research, with the magnetic ordering of the Pr ions thought to play a critical role in the material's low-temperature behavior scienceopen.com.
Coexistence of Magnetic Order and Electron-Phonon Interaction in Praseodymium Hydride (PrH3)
In the study of advanced materials, the interplay between different quantum phenomena is a frontier of research. Praseodymium hydride (PrH3), particularly in its face-centered cubic (Fm-3m) crystal structure, presents a compelling case for the coexistence of magnetic order and electron-phonon interactions. This relationship is fundamental to understanding its electronic and potential superconducting properties.
Research across the family of praseodymium hydrides has established that they are inherently magnetic materials. nih.govresearchgate.net Specifically, theoretical and experimental studies have highlighted that the Fm-3m phase of PrH3 exhibits robust magnetism. nih.govresearchgate.net A significant finding is that this magnetic moment is largely preserved even under the application of high pressures. nih.govresearchgate.net This resilience of the magnetic order under compression suggests that the localized f-electrons of the praseodymium atoms, which are the primary source of magnetism, are not easily perturbed by changes in the crystal lattice dimensions.
The investigation into lanthanide hydrides, including those of praseodymium, is significantly motivated by the intricate relationship between their magnetic properties and the potential for superconductivity. uspex-team.org Superconductivity in this class of materials is understood to be mediated by electron-phonon coupling (EPC), a phenomenon where the interaction between electrons and lattice vibrations (phonons) leads to the formation of Cooper pairs and a superconducting state. nih.gov
Theoretical calculations performed on praseodymium superhydrides, which share a chemical lineage with PrH3, indicate that magnetic order and electron-phonon interaction can indeed coexist. nih.govresearchgate.net This coexistence is not merely a passive overlap of two phenomena; it is believed to have a tangible influence on the material's properties, potentially affecting the critical temperature of the superconducting transition. nih.govresearchgate.net
The dynamic interplay in PrH3 can be conceptualized as a balance between the ordering of magnetic moments, driven by the electronic configuration of praseodymium, and the vibrations of the crystal lattice, which couple to the conductive electrons. The strength of the electron-phonon coupling is a critical parameter that determines the likelihood and characteristics of a superconducting state. The persistence of a strong magnetic order alongside this coupling mechanism makes praseodymium hydride a rich subject for investigating the competitive or cooperative nature of these two fundamental solid-state phenomena.
The following table summarizes the key magnetic and structural characteristics of the Fm-3m phase of Praseodymium Hydride under varying pressure conditions, as indicated by research in the field.
| Property | Observation in Fm-3m-PrH3 | Significance |
| Magnetic Order | Exhibits strong magnetism. nih.govresearchgate.net | Confirms the magnetic nature of this specific phase of praseodymium hydride. |
| Magnetic Moment | Remains nearly constant under the application of high pressure. nih.govresearchgate.net | Indicates the stability of the magnetic state and the localized nature of the f-electrons responsible for magnetism. |
| Potential for Superconductivity | Investigated due to the established role of electron-phonon coupling in the broader class of lanthanide hydrides. nih.govuspex-team.org | The presence of electron-phonon interaction is a prerequisite for conventional superconductivity. |
| Coexistence | Inferred from studies on the praseodymium-hydrogen system, where magnetic order and superconductivity (via EPC) are known to coexist. nih.govresearchgate.net | This interplay is a key area of research, as it can influence critical properties like the superconducting transition temperature. |
Comparative Studies with Other Rare Earth Hydrides
Structural Analogies and Differences Across REH3 Systems
The crystal structure of rare earth trihydrides (REH3) is not uniform across the series and is largely dependent on the specific rare earth element. These structural variations influence their physical properties under ambient and high-pressure conditions.
At ambient pressure, rare earth trihydrides typically crystallize into two different primary structures. The lighter lanthanides, including lanthanum (La), cerium (Ce), and praseodymium (Pr), adopt a face-centered cubic (fcc) or a related hexagonal structure. Specifically, PrH3, like LaH3 and CeH3, forms a hexagonal close-packed structure at ambient pressure. arxiv.orgbritannica.com In contrast, the heavier lanthanides, such as dysprosium (Dy), and yttrium (Y), which shares similar characteristics with the heavy lanthanides, crystallize in a hexagonal structure. britannica.com
The dihydrides (RH2) of trivalent rare earths commonly adopt the cubic CaF2-type structure. The trihydride phase for the light lanthanides can be formed through the continuous filling of octahedral voids in the dihydride structure. arxiv.orgbritannica.com
Below is a comparative table of the crystal structures for selected rare earth hydrides at ambient or near-ambient conditions.
| Compound | Rare Earth Type | Crystal Structure (RH3) |
| PrH3 | Light Lanthanide | Hexagonal Close-Packed |
| LaH3 | Light Lanthanide | Fluoride-like Structure |
| CeH3 | Light Lanthanide | Hexagonal Close-Packed |
| YH3 | Heavy Lanthanide-like | Hexagonal Structure |
| DyH3 | Heavy Lanthanide | Hexagonal Structure |
This table is based on data available for rare earth hydrides under standard conditions.
The application of high pressure serves as a powerful tool to modify the bonding patterns and electronic orbitals of rare earth hydrides, often inducing structural phase transitions. oup.com For trivalent rare earth compounds, pressure typically triggers structural transitions to more densely packed phases. nih.gov In the praseodymium-hydrogen system, synchrotron X-ray diffraction studies have identified several pressure-induced phases, including Fm-3m-PrH3 and P4/nmm-PrH3-δ, which were found below 52 GPa. arxiv.org
The general trend for trivalent rare earth tellurides, which can serve as an analog, shows transitions from the NaCl (B1) structure to the CsCl (B2) structure under pressure without a change in valence state. nih.gov While the specifics for hydrides differ, the principle of pressure-induced coordination changes holds. The study of these transitions is crucial as they are often precursors to the formation of hydrogen-rich polyhydrides with novel properties, such as superconductivity.
Comparative Superconducting Behavior
The discovery of high-temperature superconductivity in rare earth polyhydrides has spurred intense research, with significant variations observed between different rare earth elements.
Lanthanum decahydride (LaH10) is a benchmark high-temperature superconductor, exhibiting a critical temperature (Tc) of approximately 250 K at around 170 GPa. nih.govarxiv.org The superconductivity in LaH10 arises from a clathrate-like cage structure formed by hydrogen atoms, which encapsulates the lanthanum atom. nih.govarxiv.org This structure facilitates strong electron-phonon coupling, a mechanism well-described by Bardeen-Cooper-Schrieffer (BCS) and Migdal-Eliashberg theories, where lattice vibrations (phonons) mediate the pairing of electrons. arxiv.orgresearchgate.net
In contrast, the praseodymium-hydrogen system exhibits more complex behavior largely due to the magnetic nature of praseodymium. While some praseodymium polyhydrides become superconducting under pressure, their critical temperatures are significantly lower than that of LaH10. For instance, two distinct phases of PrH9, F-43m-PrH9 and P63/mmc-PrH9, have been identified with maximum Tcs of ~69 K (at 120 GPa) and ~55 K (at 110 GPa), respectively. arxiv.org Research has also shown that a tetragonal phase of PrH3 can lose its magnetism under pressure and become superconducting. arxiv.org The primary difference in mechanism stems from the intimate connection between magnetism and superconductivity in praseodymium hydrides. The presence of f-electrons in praseodymium leads to magnetic moments that can interfere with the formation of Cooper pairs, thus suppressing the critical temperature compared to the non-magnetic lanthanum-based system. arxiv.org
| Compound | Max. Critical Temperature (Tc) | Pressure | Key Structural Feature |
| LaH10 | ~250 K | ~170 GPa | H-clathrate cage (Fm-3m) |
| PrH9 | ~55-69 K | 110-120 GPa | H-clathrate cage |
| Tetragonal PrH3 | Superconducting (Tc not specified) | High Pressure | Non-magnetic state |
This table compares the maximum reported superconducting critical temperatures for lanthanum and praseodymium polyhydrides under high pressure.
The identity of the metal atom is a critical factor in tuning the stability and superconducting properties of rare earth hydrides. oup.com The position of the metal in the periodic table determines its atomic radius, electronegativity, and valence electron configuration, all of which influence the resulting hydride's structure and behavior. oup.com
Metals near the s-d block boundary, such as Calcium (Ca), Yttrium (Y), and Lanthanum (La), are considered to have a strong "chemical template effect" under pressure. oup.com This effect aids in the dissociation of H2 molecules and stabilizes the hydrogen sublattices that are crucial for high-Tc superconductivity. oup.com Lanthanum, with a [Xe] 5d¹6s² electron configuration, readily donates electrons to the hydrogen lattice without the complication of localized f-electrons.
Praseodymium ([Xe] 4f³6s²) is a lanthanide with partially filled 4f orbitals. These f-electrons can result in strong magnetic moments, which generally compete with conventional phonon-mediated superconductivity. arxiv.org This is a key reason why praseodymium hydrides, and others with magnetic rare earth elements, tend to have lower critical temperatures than their non-magnetic counterparts like LaH10. arxiv.org However, the delocalized 4f electrons in elements like Cerium (Ce) can exert a strong chemical pressure, potentially stabilizing hydride structures at lower physical pressures. oup.com This highlights the complex and influential role of the metal atom's electronic structure in determining the superconducting properties of these materials.
Generalizations of Synthesis Routes for RE Polyhydrides
The synthesis of rare earth polyhydrides, which are typically stable only under extreme conditions, relies on high-pressure and high-temperature techniques. nih.govaps.org The most common method involves the use of a diamond anvil cell (DAC), which can generate pressures of hundreds of gigapascals. researchgate.net
The general procedure begins with loading a sample of the rare earth metal or a lower hydride (e.g., PrH2 or PrH3) into the DAC sample chamber. arxiv.orgarxiv.org The chamber is then filled with a hydrogen-rich medium, which acts as both the reactant and a pressure-transmitting medium. nih.govarxiv.org
To overcome the kinetic barriers for the reaction between the metal and hydrogen, the sample is heated, typically using a laser. aps.orgarxiv.org In-situ monitoring with techniques like synchrotron X-ray diffraction and Raman spectroscopy allows for the identification of newly formed phases as a function of pressure and temperature. arxiv.orgaps.org Recent studies suggest that the formation of polyhydrides may proceed via surface melting of the initial hydride, creating a liquid intermediate phase that facilitates the absorption of more hydrogen. nih.gov This high-pressure, laser-heating synthesis route is a generalized and essential technique for exploring and creating novel superconducting rare earth polyhydrides. aps.org
Future Directions and Open Challenges in Praseodymium Hydride Prh3 Research
Exploration of Higher Hydrogen Content Praseodymium Hydrides
A primary frontier in the study of the Pr-H system is the synthesis and characterization of hydrides with a higher hydrogen content than PrH₃. Driven by the "chemical pre-compression" concept—where a host element's lattice helps to densify hydrogen, thereby lowering the pressure required to achieve metallization and potentially superconductivity—researchers have successfully synthesized praseodymium superhydrides. arxiv.orguspex-team.org
Recent high-pressure, high-temperature experiments have led to the discovery of praseodymium nonahydride (PrH₉). arxiv.orgnih.govresearchgate.netresearchgate.net These superhydrides are synthesized in diamond anvil cells by laser heating praseodymium metal in a hydrogen-rich environment, often using ammonia (B1221849) borane (B79455) (NH₃BH₃) as an effective hydrogen source to overcome issues of hydrogen permeation at megabar pressures. arxiv.orguspex-team.orgnih.gov Synchrotron X-ray diffraction (XRD) analysis of the resulting samples has identified novel crystal structures. arxiv.orgresearchgate.net
Key findings in the exploration of higher praseodymium hydrides include:
Synthesis of PrH₉: Experiments have confirmed the formation of PrH₉ above 100 GPa. uspex-team.orgnih.gov
Discovery of Multiple Phases: Two distinct phases of PrH₉ have been identified: a predicted body-centered cubic structure (F43m) and an unexpected hexagonal phase (P6₃/mmc). arxiv.orgresearchgate.netresearchgate.net
Superconductivity: The hexagonal P6₃/mmc-PrH₉ phase has been observed to be superconducting with a maximum critical temperature (Tc) of approximately 55 K, while the cubic F43m-PrH₉ phase exhibits a higher Tc of 69 K at 120 GPa. arxiv.org
The discovery of these hydrogen-rich phases underscores a significant challenge and future direction: the systematic exploration of the Pr-H phase diagram at even higher pressures to uncover potentially more hydrogen-rich compounds (e.g., PrH₁₀) that might exhibit even higher superconducting critical temperatures, akin to those seen in the lanthanum-hydrogen system.
| Phase | Space Group | Synthesis Pressure (GPa) | Maximum Superconducting Temperature (Tc) |
| PrH₉ | F43m | >100 | 69 K at 120 GPa |
| PrH₉ | P6₃/mmc | 90-140 | ~55 K |
Strategies for Lowering Stabilization Pressures for Exotic Phases
The exotic phases of praseodymium hydrides, particularly the superconducting superhydrides like PrH₉, require extreme pressures for their synthesis and stabilization, typically in the megabar range (>100 GPa). arxiv.orguspex-team.org A major challenge for any potential technological application is the significant reduction of these stabilization pressures. Future research is focused on several strategies to achieve this.
One of the foundational strategies is chemical pre-compression . arxiv.orguspex-team.org By incorporating hydrogen into the lattice of a heavier element like praseodymium, the effective pressure on the hydrogen atoms is increased, which is a key step toward metallization and superconductivity at lower applied external pressures. arxiv.orguspex-team.org
Further strategies being explored include:
Metastable Quenching: Investigating rapid cooling protocols from high-pressure, high-temperature conditions to "quench" and preserve high-pressure phases at lower or even ambient pressures. Decompression experiments have shown that upon pressure release, PrH₉ decomposes into lower hydrides like Fm3m-PrH₃ and P4/nmm-PrH₃, indicating the metastable nature of the superhydrides. arxiv.orguspex-team.orgnih.gov Understanding and controlling these decomposition pathways is crucial.
Doping and Alloying: Introducing a third element into the Pr-H system could chemically tune the electronic structure and lattice parameters. This could potentially stabilize a hydrogen-rich, clathrate-like structure at lower pressures by optimizing the geometric and electronic fit between the host lattice and the hydrogen cages.
Substrate Engineering and Epitaxial Strain: For thin-film applications, growing praseodymium hydride films on a lattice-mismatched substrate could induce significant strain, effectively mimicking the effect of high pressure and potentially stabilizing exotic phases in a more accessible form.
These strategies aim to manipulate the thermodynamic and kinetic stability of the exotic hydride phases, a critical step if their remarkable properties are ever to be harnessed in practical applications.
Advanced Characterization Techniques for In Situ Studies
Understanding the formation and properties of praseodymium hydrides under extreme conditions necessitates the use and further development of advanced in situ characterization techniques. Since these materials are synthesized and often stable only at high pressures, measurements must be performed while the sample is held within a diamond anvil cell (DAC).
Current and future directions in characterization include:
Synchrotron X-ray Diffraction (XRD): This remains the primary tool for determining the crystal structure of novel phases as they form under pressure. arxiv.orgresearchgate.net Future efforts will focus on improving the resolution and speed of data collection to capture transient or intermediate phases during synthesis and decomposition.
Raman and Infrared (IR) Spectroscopy: These techniques are crucial for probing the vibrational modes of the hydrogen sublattice. In situ Raman spectroscopy has been used to confirm the generation of hydrogen from sources like ammonia borane within the DAC. arxiv.orgnih.gov Advanced studies will aim to correlate specific vibrational modes with the crystal structures identified by XRD, providing insight into the bonding and dynamics of the hydrogen atoms.
In Situ Resistivity and Magnetic Susceptibility Measurements: To definitively characterize superconductivity, four-probe electrical resistance measurements are performed inside the DAC. nih.govresearchgate.net Future developments will focus on refining these technically challenging measurements to obtain cleaner signals and to perform simultaneous magnetic susceptibility measurements to confirm the Meissner effect, a hallmark of superconductivity.
The integration of multiple characterization techniques into a single experimental setup will provide a more complete picture of the structure-property relationships in the Pr-H system under pressure.
| Technique | Purpose in Pr-H Research | Key Information Obtained |
| Synchrotron XRD | Crystal structure determination under pressure | Lattice parameters, space group, phase transitions |
| Raman Spectroscopy | Probing vibrational modes | Confirmation of H₂ presence, information on H-H bonding |
| 4-Probe Resistivity | Detecting superconductivity | Superconducting transition temperature (Tc), critical field |
Refined Theoretical Models for Complex Pr-H Systems
Theoretical calculations, particularly those based on density functional theory (DFT), have been instrumental in predicting the existence of novel praseodymium hydrides and their properties. However, the Pr-H system presents significant challenges for current theoretical models, and discrepancies between predictions and experimental findings highlight the need for more refined approaches.
A key challenge is accurately modeling the complex interplay of factors in praseodymium-based compounds:
4f Electrons: The localized and strongly correlated nature of praseodymium's 4f electrons is difficult to capture with standard DFT approximations. Methods like DFT+U are employed to better account for these correlations, which strongly influence the magnetic and electronic properties. arxiv.org
Magnetism and Spin-Orbit Coupling: Theoretical predictions of stability and superconductivity in Pr-H compounds have been shown to be highly sensitive to the inclusion of magnetism and spin-orbit coupling effects. arxiv.org For instance, PrH₉ and tetragonal PrH₃ are predicted to lose their magnetism under pressure and become superconducting, whereas cubic PrH₃ remains strongly magnetic. arxiv.org
Zero-Point Energy and Anharmonic Effects: The light mass of hydrogen means that nuclear quantum effects, such as zero-point energy and anharmonic vibrations, can play a significant role in determining the stability and dynamics of the hydride structures. Incorporating these effects is computationally intensive but necessary for accurate predictions.
Future theoretical work will need to focus on developing and applying more robust computational methods that can simultaneously and accurately treat strong electronic correlations, magnetism, spin-orbit coupling, and nuclear quantum effects. Closing the gap between theoretical predictions and experimental observations, such as the unexpected stability of the P6₃/mmc-PrH₉ phase, is a critical goal. arxiv.org
Potential for Novel Functional Materials Based on PrH₃
Beyond the fundamental scientific interest, research into PrH₃ and its hydrogen-rich derivatives points toward the potential for developing novel functional materials.
High-Temperature Superconductors: The most prominent potential application is in the field of superconductivity. While the Tc of 69 K for PrH₉ is far from room temperature, it contributes to the growing family of lanthanide superhydrides that are guiding the search for materials with even higher transition temperatures. arxiv.org The systematic study of how Tc varies across the lanthanide series (e.g., La, Ce, Pr) provides crucial insights into the role of f-electrons and magnetism in modulating superconductivity in these hydrogen-rich compounds.
Magnetic Materials: Praseodymium and its compounds are known for their magnetic properties. stanfordmaterials.comaemree.comstanfordmaterials.comrareearths.com The discovery that different Pr-H phases exhibit distinct magnetic behaviors under pressure suggests the potential for creating pressure-switchable magnetic materials. arxiv.org For example, the ability to tune magnetism by changing pressure could be exploited in sensor or data storage applications.
Hydrogen Storage: Like other metal hydrides, praseodymium hydrides have the ability to store and release hydrogen. researchgate.netyoutube.com While the high pressures required for superhydride formation are not practical for conventional hydrogen storage, lower-pressure phases or doped variations could be explored for specialized applications where high hydrogen density is critical.
Catalysis: Praseodymium oxides are used as catalysts in various chemical reactions. stanfordmaterials.comstanfordmaterials.com The unique electronic structure and reactive surface of praseodymium hydrides could offer novel catalytic properties, particularly for reactions involving hydrogen, such as hydrogenation.
Realizing these applications hinges on overcoming the immense challenge of stabilizing these materials at or near ambient conditions. Nevertheless, the exploration of the Pr-H system continues to be a fertile ground for discovering new materials with potentially transformative properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
